molecular formula C12H16O3 B13843867 Methyl 3-methyl-2-propan-2-yloxybenzoate

Methyl 3-methyl-2-propan-2-yloxybenzoate

Cat. No.: B13843867
M. Wt: 208.25 g/mol
InChI Key: PTUABQPTVYIVFF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-propan-2-yloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group and a propan-2-yloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-propan-2-yloxybenzoate typically involves the esterification of 3-methyl-2-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-propan-2-yloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 3-methyl-2-propan-2-yloxybenzoic acid.

    Reduction: 3-methyl-2-propan-2-yloxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-methyl-2-propan-2-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-propan-2-yloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylbenzoate: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    Methyl 2-propan-2-yloxybenzoate: Similar structure but without the methyl group on the aromatic ring.

    Ethyl 3-methyl-2-propan-2-yloxybenzoate: Ethyl ester instead of methyl ester, which can affect its reactivity and properties.

Uniqueness

Methyl 3-methyl-2-propan-2-yloxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biological research.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-methyl-2-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)15-11-9(3)6-5-7-10(11)12(13)14-4/h5-8H,1-4H3

InChI Key

PTUABQPTVYIVFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)OC(C)C

Origin of Product

United States

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